molecular formula C19H21N3O5S B2715462 N-[4-(azepan-1-ylsulfonyl)phenyl]-4-nitrobenzamide CAS No. 316150-65-9

N-[4-(azepan-1-ylsulfonyl)phenyl]-4-nitrobenzamide

Cat. No. B2715462
CAS RN: 316150-65-9
M. Wt: 403.45
InChI Key: PERXMFJHABRKIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[4-(azepan-1-ylsulfonyl)phenyl]-4-nitrobenzamide” is a chemical compound with the molecular formula C19H21N3O5S . It is related to other compounds such as “N- (4- (Azepan-1-ylsulfonyl)phenyl)-2-bromopropanamide” and "N-[4-(azepan-1-ylsulfonyl)phenyl]thiophene-2-sulfonamide" .

Scientific Research Applications

Structural and Polymorphic Studies

N-[4-(azepan-1-ylsulfonyl)phenyl]-4-nitrobenzamide is involved in studies exploring the effects of pressure on polymorphs of related sulfonylurea compounds, such as tolazamide. Research by Fedorov et al. (2017) on tolazamide polymorphs, which share structural similarities with N-[4-(azepan-1-ylsulfonyl)phenyl]-4-nitrobenzamide, showed that these compounds exhibit different densities and molecular packings. The study focused on the transformation of polymorphs under various conditions, including pressure, to understand their stability and physical properties (Fedorov et al., 2017).

Synthesis and Reactivity

In the realm of synthetic chemistry, N-[4-(azepan-1-ylsulfonyl)phenyl]-4-nitrobenzamide relates to the synthesis and reactivity of polynitroaromatic compounds. Research by Samet et al. (2005) highlights the nucleophilic displacement of nitro groups in polynitroaromatic compounds to synthesize substituted dibenz[b,f][1,4]oxazepine-11(10H)-ones, indicating the compound's relevance in the preparation of novel organic molecules with potential pharmaceutical applications (Samet et al., 2005).

Bioactivation and DNA Interaction

Studies on the bioactivation of related nitroaromatic compounds, such as CB 1954, have elucidated mechanisms where active derivatives (e.g., 4-hydroxylamino derivatives) form DNA-DNA interstrand crosslinking species. This research indicates the potential of N-[4-(azepan-1-ylsulfonyl)phenyl]-4-nitrobenzamide derivatives for targeted cytotoxicity in cancer therapies, through mechanisms involving the bioreduction by specific enzymes and subsequent interaction with DNA to achieve selective cytotoxicity (Knox et al., 1991).

Medicinal Chemistry Applications

The compound's framework is also explored in medicinal chemistry, particularly in the design and synthesis of potential anticonvulsants and antimicrobial agents. For example, research on retrobenzamides, which include N-(nitrophenyl) benzamides, has been conducted to evaluate their anticonvulsant and neurotoxic properties, indicating the chemical's utility in developing new therapeutic agents (Bourhim et al., 1997).

properties

IUPAC Name

N-[4-(azepan-1-ylsulfonyl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c23-19(15-5-9-17(10-6-15)22(24)25)20-16-7-11-18(12-8-16)28(26,27)21-13-3-1-2-4-14-21/h5-12H,1-4,13-14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERXMFJHABRKIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(azepan-1-ylsulfonyl)phenyl]-4-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.